molecular formula C13H16F2O B12639777 3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene CAS No. 1443348-77-3

3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene

Cat. No.: B12639777
CAS No.: 1443348-77-3
M. Wt: 226.26 g/mol
InChI Key: APLYEHCRAKQUIX-UHFFFAOYSA-N
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Description

3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene is an organic compound characterized by the presence of a propene group attached to a phenyl ring substituted with iso-butoxy and difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-iso-butoxy-3,5-difluorobenzene and propene.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst to facilitate the formation of the desired product. Common catalysts include palladium or nickel complexes.

    Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.

    Reduction: Reduction reactions can lead to the formation of saturated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives may be studied for their biological activity and potential therapeutic applications.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The specific pathways and targets depend on the context of its application, whether in biological systems or chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-iso-Butoxy-3,5-difluorophenyl methyl sulfide
  • 2-iso-Butoxy-3,5-difluorophenyl methyl ether

Uniqueness

3-(2-iso-Butoxy-3,5-difluorophenyl)-1-propene is unique due to the presence of the propene group, which imparts distinct chemical reactivity and potential applications compared to its similar compounds. The combination of iso-butoxy and difluoro substituents on the phenyl ring further enhances its versatility in various chemical reactions and applications.

Properties

CAS No.

1443348-77-3

Molecular Formula

C13H16F2O

Molecular Weight

226.26 g/mol

IUPAC Name

1,5-difluoro-2-(2-methylpropoxy)-3-prop-2-enylbenzene

InChI

InChI=1S/C13H16F2O/c1-4-5-10-6-11(14)7-12(15)13(10)16-8-9(2)3/h4,6-7,9H,1,5,8H2,2-3H3

InChI Key

APLYEHCRAKQUIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=C(C=C1F)F)CC=C

Origin of Product

United States

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